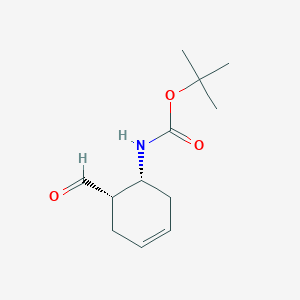![molecular formula C19H15ClN2O3S2 B2398805 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 953982-51-9](/img/structure/B2398805.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Scientific Research Applications
Pharmacological Activity Exploration
Research has explored the structure-activity relationships within the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, showing potential in addressing metabolic stability issues through various heterocyclic analogs, indicating the compound's relevance in cancer research and treatment (Stec et al., 2011).
Anticonvulsant Evaluation
Compounds derived from benzothiazole acetamide have been evaluated for their anticonvulsant activities, with some showing significant efficacy in maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. This highlights their potential in developing new treatments for epilepsy (Nath et al., 2021).
Antitumor Activity
Benzothiazole derivatives have been synthesized and screened for antitumor activity, showing considerable anticancer activity against some cancer cell lines. This underscores the role of these compounds in cancer research, potentially leading to new therapeutic agents (Yurttaş et al., 2015).
Analgesic Properties
The analgesic properties of acetamide derivatives have been investigated, showing potential analgesic activities against thermal, mechanical, and chemical nociceptive stimuli. This research provides a basis for further exploration into pain management solutions (Kaplancıklı et al., 2012).
Antibacterial Activity
Novel acetamide derivatives have been synthesized and tested for their antibacterial activities, showing promising results against various bacterial strains. This suggests their potential use in developing new antibacterial agents (Borad et al., 2015).
Antioxidant and Anti-inflammatory Compounds
Research into thiazolidin-5-yl acetamide derivatives has revealed good antioxidant and anti-inflammatory activities, suggesting these compounds could be beneficial in managing oxidative stress and inflammation (Koppireddi et al., 2013).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S2/c20-13-3-1-12(2-4-13)9-26-19-22-15(10-27-19)8-18(23)21-14-5-6-16-17(7-14)25-11-24-16/h1-7,10H,8-9,11H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLLOSKGFNRKMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398724.png)



![3-Cyclopentyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2398733.png)






![2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide](/img/structure/B2398743.png)
![ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2398745.png)